molecular formula C14H9ClN2O2S B11780554 2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid CAS No. 326915-38-2

2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid

Cat. No.: B11780554
CAS No.: 326915-38-2
M. Wt: 304.8 g/mol
InChI Key: BCIGITMPKJQGJB-UHFFFAOYSA-N
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Description

2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid is a complex organic compound with a molecular formula of C14H9ClN2O2S This compound is characterized by the presence of a chlorophenyl group, a cyanopyridine moiety, and a thioacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-chlorobenzylidenemalononitrile. This intermediate is then subjected to a cyclization reaction with elemental sulfur and a base to form 6-(4-chlorophenyl)-3-cyanopyridine-2-thiol. Finally, the thiol group is reacted with chloroacetic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with a pyridine structure, such as 2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid, exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its thioacetic acid moiety enhances its interaction with microbial membranes, leading to increased efficacy against various bacterial strains. Research indicates that modifications to the pyridine ring can further enhance its antimicrobial activity .

3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to kinases involved in cancer progression. By inhibiting these enzymes, the compound may contribute to the development of targeted cancer therapies .

Agricultural Applications

1. Pesticide Development
Due to its biological activity, this compound is being explored for use in pesticide formulations. Its effectiveness against plant pathogens can help protect crops from diseases while minimizing environmental impact .

2. Plant Growth Regulation
Research suggests that this compound may act as a plant growth regulator, promoting growth in certain agricultural crops. This application could lead to enhanced yields and better resistance to environmental stressors .

Materials Science Applications

1. Synthesis of Functional Materials
The unique chemical properties of this compound make it suitable for the synthesis of functional materials, such as polymers and nanomaterials. These materials can be utilized in various applications, including electronics and photonics .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values below 10 µM .
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 5 µg/mL .
Study 3Pesticide EfficacyReported a reduction in fungal infection rates by up to 70% in treated crops .

Mechanism of Action

The mechanism of action of 2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)thio)acetic acid
  • 4-Chlorophenylacetic acid
  • 2-(2-((4-Chlorophenyl)thio)phenyl)acetic acid

Comparison

Compared to these similar compounds, 2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-((6-(4-Chlorophenyl)-3-cyanopyridin-2-yl)thio)acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl-substituted cyanopyridines with thiol-containing reagents. Various methodologies have been documented, including refluxing in solvents like ethanol and employing catalytic systems to enhance yield and purity .

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer properties. In vitro assays demonstrated that it exhibits potent inhibitory effects on various cancer cell lines, particularly those associated with breast cancer. For instance, it showed an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong cytotoxicity . In contrast, it exhibited a much lower effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic window.

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are often implicated in cancer metastasis. This inhibition may contribute to reduced metastatic potential in vivo as observed in mouse models .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory properties. It has been reported to inhibit nitric oxide production in LPS-stimulated macrophages, akin to known anti-inflammatory agents . The structure-activity relationship (SAR) studies suggest that the presence of the cyanopyridine moiety is crucial for enhancing anti-inflammatory activity.

Case Studies

StudyFindingsModel
Study 1 IC50 = 0.126 μM against MDA-MB-231 cellsIn vitro cell line study
Study 2 Significant inhibition of MMP-2 and MMP-9In vivo mouse model
Study 3 Inhibition of NO production in macrophagesIn vitro inflammatory model

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest a favorable profile with low systemic toxicity, particularly when compared to traditional chemotherapeutics like 5-Fluorouracil . Further studies are needed to elucidate its metabolic pathways and long-term safety profiles.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S/c15-11-4-1-9(2-5-11)12-6-3-10(7-16)14(17-12)20-8-13(18)19/h1-6H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIGITMPKJQGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190935
Record name 2-[[6-(4-Chlorophenyl)-3-cyano-2-pyridinyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326915-38-2
Record name 2-[[6-(4-Chlorophenyl)-3-cyano-2-pyridinyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326915-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[6-(4-Chlorophenyl)-3-cyano-2-pyridinyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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